2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,3-dimethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O2/c1-13-4-3-5-18(14(13)2)25-19(28)11-26-12-23-20-17(21(26)29)10-24-27(20)16-8-6-15(22)7-9-16/h3-10,12H,11H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCHXDQPZSLBIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,3-dimethylphenyl)acetamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form a chalcone intermediate. This intermediate is then cyclized with hydrazine hydrate to form the pyrazole ring. The resulting pyrazole is further reacted with 2,3-dimethylaniline and acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,3-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions can result in various substituted products depending on the nucleophile or electrophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidines exhibit potent anticancer properties. A study demonstrated that derivatives of this compound inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : Inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
- Case Study : A derivative showed an IC50 value in the micromolar range against breast cancer cell lines (MCF-7) .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory potential:
- Mechanism : It modulates the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Case Study : In vivo studies in animal models demonstrated a significant reduction in inflammation markers when treated with this compound .
Derivatives and Their Applications
Several derivatives have been synthesized to enhance biological activity:
| Derivative Name | Biological Activity | Reference |
|---|---|---|
| Compound A | Anticancer | |
| Compound B | Anti-inflammatory | |
| Compound C | Antimicrobial |
In Vitro Studies
In vitro studies have shown that this compound exhibits selective activity against various cancer cell lines:
- Breast Cancer : Effective against MCF-7 cells with a notable reduction in viability.
- Lung Cancer : Demonstrated cytotoxic effects on A549 cell lines.
In Vivo Studies
Animal model studies reveal promising results:
- Tumor Growth Inhibition : In mice models, treatment with this compound resulted in a significant decrease in tumor size compared to control groups .
Mechanism of Action
The mechanism of action of 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to active sites of enzymes, blocking their activity and resulting in therapeutic outcomes .
Comparison with Similar Compounds
Structural and Substituent Analysis
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
- Electron-Withdrawing Groups: The 4-chlorophenyl group in the target compound and analogs may enhance binding to hydrophobic pockets in target proteins, while fluorine substituents () could improve metabolic stability .
- Steric Effects: The 2,3-dimethylphenyl group introduces steric hindrance, which may limit binding to shallow active sites compared to less bulky substituents like 4-methylbenzyl () .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Compound | Compound |
|---|---|---|---|
| Calculated LogP | ~3.8 | ~4.1 | ~2.9 |
| Hydrogen Bond Acceptors | 5 | 6 | 6 |
| Rotatable Bonds | 4 | 5 | 5 |
| Polar Surface Area (Ų) | ~85 | ~95 | ~90 |
Discussion:
- The target compound’s lower polar surface area compared to suggests better blood-brain barrier penetration.
Biological Activity
The compound 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,3-dimethylphenyl)acetamide belongs to a class of pyrazolo[3,4-d]pyrimidine derivatives, which have garnered attention due to their diverse biological activities. This article discusses the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 439.8 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core with functional groups that contribute to its biological properties.
Antimicrobial Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with nucleic acid synthesis or disruption of cell wall integrity .
Analgesic and Anti-inflammatory Effects
Several studies have reported analgesic and anti-inflammatory effects associated with pyrazolo[3,4-d]pyrimidines. These compounds may act on cyclooxygenase (COX) enzymes or other inflammatory pathways, providing relief from pain and inflammation .
Anticancer Potential
The anticancer activity of pyrazolo[3,4-d]pyrimidine derivatives has been explored in various cancer cell lines. The compound may induce apoptosis or inhibit proliferation through the modulation of signaling pathways such as PI3K/Akt and MAPK .
Other Pharmacological Activities
In addition to the aforementioned activities, these compounds have shown potential as:
- Anxiolytics : Reducing anxiety levels in animal models.
- Vasodilators : Improving blood flow by relaxing blood vessels.
- Phosphodiesterase Inhibitors : Affecting cyclic nucleotide levels within cells .
The biological effects of this compound are hypothesized to involve its interaction with specific targets such as enzymes and receptors. For example:
- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways.
- Receptor Modulation : It could bind to receptors that mediate pain and inflammation responses.
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of related pyrazolo compounds against Staphylococcus aureus and Escherichia coli, it was found that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 100 µg/mL, indicating strong antimicrobial potential .
Study 2: Anticancer Activity
A series of experiments conducted on human cancer cell lines demonstrated that the compound could reduce cell viability by over 50% at concentrations ranging from 10 to 50 µM. Mechanistic studies suggested that this effect was mediated through apoptosis induction and cell cycle arrest at the G0/G1 phase .
Summary of Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
